N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide
Description
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Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)-2-oxo-3H-1,5-benzodiazepin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O3/c1-16(30)17-8-12-20(13-9-17)27-24(31)15-29-23-5-3-2-4-21(23)28-22(14-25(29)32)18-6-10-19(26)11-7-18/h2-13H,14-15H2,1H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGVBQCXWSSLOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C23H18FN3O3
- Molecular Weight : 467.53 g/mol
- Purity : Typically ≥95% .
The compound features a benzodiazepine core, which is known for its psychoactive properties, and a fluorinated phenyl ring that may enhance its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Tyrosinase Inhibition : Preliminary studies suggest that derivatives of benzodiazepines, including this compound, exhibit potent inhibition of tyrosinase, an enzyme critical in melanin biosynthesis. This inhibition is significant for developing treatments for hyperpigmentation disorders .
- Anti-inflammatory and Analgesic Properties : The compound's structure hints at potential anti-inflammatory effects, commonly associated with benzodiazepine derivatives. Research indicates that modifications on the benzodiazepine scaffold can lead to enhanced analgesic properties .
2. Pharmacological Studies
Various studies have evaluated the pharmacological effects of compounds related to the benzodiazepine family. For instance:
- Antitumor Activity : Some derivatives exhibit cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents. The mechanism often involves apoptosis induction and cell cycle arrest .
- Antimicrobial Effects : Research has demonstrated that certain benzodiazepine derivatives possess antimicrobial properties, making them candidates for treating infections .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | Tyrosinase Inhibitor | TBD | |
| Benzothiazepine Derivative | Antitumor | 12.5 | |
| Benzodiazepine Derivative | Antimicrobial | 15.0 |
Case Study 1: Tyrosinase Inhibition
In a study evaluating various benzothiazepine derivatives, the compound demonstrated significant inhibition of tyrosinase activity compared to standard inhibitors like kojic acid (IC50 = 16.69 μM). This suggests potential applications in skin lightening formulations .
Case Study 2: Anticancer Potential
Another study focused on the cytotoxic effects of benzodiazepine derivatives on human cancer cell lines. The results indicated that these compounds could induce apoptosis through caspase activation and mitochondrial dysfunction, highlighting their potential as anticancer agents .
Scientific Research Applications
Neurological Disorders
The compound's structure is reminiscent of benzodiazepines, which are widely used for their anxiolytic and sedative properties. Research indicates that derivatives of benzodiazepines can modulate GABA receptors, leading to potential applications in treating anxiety disorders, insomnia, and epilepsy.
Case Study:
A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of benzodiazepine derivatives. It was found that modifications at the phenyl ring significantly enhanced binding affinity to GABA receptors, suggesting that similar modifications could be beneficial for N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide .
Antimicrobial Activity
Recent investigations have highlighted the antimicrobial properties of compounds with similar structures. The presence of the acetamide group may enhance the compound's efficacy against various bacterial strains.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)-2-oxo-benzodiazepine] | S. aureus | 16 µg/mL |
This data indicates promising antimicrobial activity that warrants further investigation into its potential as a therapeutic agent for infections caused by resistant strains .
Structure-Activity Relationship (SAR) Studies
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the benzene rings can lead to significant changes in biological activity.
Example Findings:
Research has shown that introducing electron-withdrawing groups enhances binding affinity to target receptors while maintaining low toxicity profiles .
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for N-(4-acetylphenyl)-2-[4-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide?
- Methodology : The compound’s synthesis likely involves multi-step organic reactions. For structurally related benzodiazepine-acetamide hybrids, a common approach includes:
Core benzodiazepinone formation : Cyclocondensation of o-phenylenediamine derivatives with ketones or esters under acidic conditions .
Acetamide coupling : Reacting the benzodiazepinone intermediate with activated acetylated aryl derivatives (e.g., using carbodiimide coupling agents like EDC/HOBt) .
Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Key Techniques :
- NMR Spectroscopy : H and C NMR to confirm substituent positions and acetamide linkage (e.g., carbonyl peaks at ~170 ppm in C NMR) .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in crystalline forms (e.g., C=O···H–N interactions in benzodiazepine cores) .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the compound’s biological activity?
- Experimental Design :
- Target Selection : Prioritize receptors implicated in benzodiazepine pharmacology (e.g., GABA receptors) using competitive binding assays with H-flumazenil .
- Dose-Response Curves : Test concentrations ranging from 1 nM to 100 µM, with triplicate measurements to ensure reproducibility .
- Controls : Include positive controls (e.g., diazepam) and vehicle-only controls to validate assay specificity .
Q. What strategies are effective for resolving contradictions in bioactivity data across studies?
- Approach :
- Meta-Analysis : Compare IC values from independent studies (e.g., PubChem BioAssay data) to identify outliers .
- Assay Replication : Standardize protocols (e.g., cell line, incubation time) to minimize variability. For example, discrepancies in cytotoxicity may arise from differing MTT assay incubation times (4h vs. 24h) .
- Statistical Tools : Use ANOVA or Bayesian hierarchical models to account for inter-study heterogeneity .
Q. How can computational modeling predict the compound’s binding affinity and metabolic stability?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., GABA receptor subunits) .
- ADMET Prediction : Tools like SwissADME assess metabolic sites (e.g., acetylphenyl oxidation) and permeability (LogP ~3.5 suggests moderate blood-brain barrier penetration) .
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to identify critical binding residues .
Q. What structural modifications enhance selectivity while minimizing off-target effects?
- SAR Insights :
- Fluorophenyl Group : The 4-fluorophenyl moiety enhances receptor affinity but may increase hepatotoxicity. Substitution with chloro or methoxy groups can reduce metabolic oxidation .
- Acetamide Linker : Replacing the methyl group with bulkier substituents (e.g., cyclohexyl) improves selectivity for peripheral vs. central benzodiazepine receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
